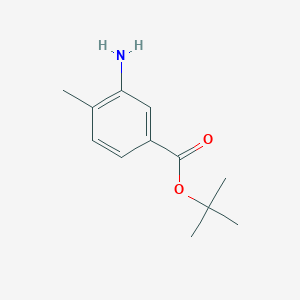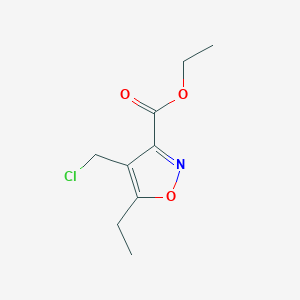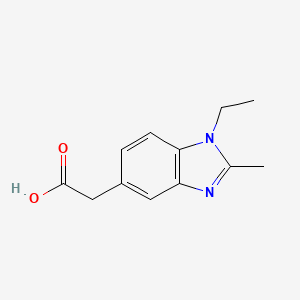
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one
Descripción general
Descripción
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one is a chemical compound . The molecular formula is C15H18O2 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one consists of a cyclohexenone ring with a hydroxy group at the 3rd position and an isopropylphenyl group at the 5th position .Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
- NMR and Computational Studies: A study by Chans et al. (2014) explored the tautomerism of a structurally similar compound, 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, using NMR spectroscopy and computational methods. The research focused on understanding the enol tautomerism and the effects of low temperatures on isomer formation.
Synthesis and Chemical Reactions
Ring-Closing Metathesis-Based Synthesis
Cong and Yao (2006) developed a synthesis method for a cyclohexenone derivative using ring-closing metathesis, emphasizing the use of L-serine as a starting material instead of shikimic or quinic acid (Cong & Yao, 2006).
Corrosion Inhibition Studies
Verma, Quraishi, and Singh (2015) investigated the impact of cyclohexenone derivatives as corrosion inhibitors for mild steel in acidic conditions. The study combined experimental and theoretical techniques to elucidate the mechanism of inhibition (Verma, Quraishi, & Singh, 2015).
Single Crystal to Single Crystal Photodimerization
Tanaka et al. (1999) explored the photodimerization of cyclohex-2-enone, providing insights into crystal structure and enantioselective reactions (Tanaka et al., 1999).
Synthesis Methods and Applications
- One-Pot Synthesis Techniques: Gao et al. (2019) and Song et al. (2015) developed concise methods for synthesizing cyclohexenone derivatives using one-pot reactions, highlighting the benefits of these approaches in terms of yield and environmental friendliness (Gao et al., 2019; Song et al., 2015).
Molecular Dynamics and Tautomerism
- NMR Studies on Tautomerism: Mamedov et al. (2013) conducted NMR studies to understand the molecular dynamics and keto-enol tautomerism in cyclohexenone derivatives (Mamedov et al., 2013).
Additional Applications and Studies
Gas Phase Addition Studies
Jay and Stieglitz (1989) examined the addition of NOx to olefins, including cyclohexene derivatives, to understand their reaction pathways and product formation (Jay & Stieglitz, 1989).
Rhodium-Catalyzed Tandem Annulation
Li, Song, and Tang (2013) demonstrated a rhodium-catalyzed tandem annulation and cycloaddition process involving cyclohexenone derivatives, contributing to synthetic chemistry methodologies (Li, Song, & Tang, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-hydroxy-5-(4-propan-2-ylphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(16)9-15(17)8-13/h3-6,9-10,13,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEIWXKGLKGRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200004 | |
| Record name | 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(4-isopropylphenyl)cyclohex-2-en-1-one | |
CAS RN |
111945-86-9 | |
| Record name | 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111945-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-5-[4-(1-methylethyl)phenyl]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)

![4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082016.png)
![(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082023.png)
![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)
![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)
![[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid](/img/structure/B3082055.png)
